2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a trichloromethyl group and a methoxy-substituted indole ring, making it a unique and interesting molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone typically involves the reaction of 6-methoxyindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl or methylene group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives. Substitution reactions can lead to a variety of functionalized indole derivatives .
Scientific Research Applications
2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the methoxy-substituted indole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(3-indolyl)ethanone: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(6-Methoxy-3-indolyl)ethanone: Lacks the trichloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone is unique due to the presence of both the trichloromethyl group and the methoxy-substituted indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8Cl3NO2 |
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Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(6-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8Cl3NO2/c1-17-6-2-3-7-8(5-15-9(7)4-6)10(16)11(12,13)14/h2-5,15H,1H3 |
InChI Key |
WTUYRTZHDMFZOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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